molecular formula C16H13BrClF3N2O3S B296933 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B296933
M. Wt: 485.7 g/mol
InChI Key: STSPJINZEXYLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as BAY 43-9006 or sorafenib, which is a targeted therapy drug used for the treatment of cancer, particularly liver, kidney, and thyroid cancers.

Mechanism of Action

Sorafenib exerts its anticancer effects by inhibiting the activity of RAF kinases, which are upstream regulators of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell growth, differentiation, and survival. In addition, sorafenib inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It also inhibits tumor angiogenesis by reducing the production of pro-angiogenic factors and increasing the secretion of anti-angiogenic factors. Sorafenib has been reported to have immunomodulatory effects by enhancing the activity of natural killer (NK) cells and T cells, which play a crucial role in the immune response against cancer.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments, including its high potency, specificity, and selectivity for RAF kinases and other protein kinases. It also has a long half-life and can be administered orally, making it convenient for preclinical and clinical studies. However, sorafenib has some limitations, including its potential toxicity and adverse effects, such as hand-foot skin reaction, diarrhea, hypertension, and fatigue.

Future Directions

There are several future directions for the research on sorafenib, including the development of new formulations and delivery systems to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to sorafenib and guide its clinical use. In addition, the combination of sorafenib with other targeted therapies, immunotherapies, or chemotherapy agents is being explored to enhance its anticancer effects. Finally, the role of sorafenib in the prevention and treatment of cancer metastasis and recurrence is an important area for future investigation.
Conclusion:
In conclusion, 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with potent anticancer properties. Its mechanism of action involves the inhibition of RAF kinases, VEGFR, and PDGFR, which are essential for cancer cell survival, proliferation, and angiogenesis. Sorafenib has been approved for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. Future research on sorafenib should focus on the development of new formulations and delivery systems, identification of biomarkers, combination with other therapies, and prevention of cancer metastasis and recurrence.

Synthesis Methods

The synthesis method of 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves several steps. It starts with the reaction of 4-bromoaniline with methylsulfonyl chloride to obtain 4-bromo(methylsulfonyl)aniline. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Scientific Research Applications

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its anticancer properties. It inhibits the activity of several protein kinases, including RAF kinases, which play a crucial role in cancer cell proliferation, survival, and angiogenesis. Sorafenib has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma.

properties

Molecular Formula

C16H13BrClF3N2O3S

Molecular Weight

485.7 g/mol

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H13BrClF3N2O3S/c1-27(25,26)23(12-5-3-11(17)4-6-12)9-15(24)22-14-8-10(16(19,20)21)2-7-13(14)18/h2-8H,9H2,1H3,(H,22,24)

InChI Key

STSPJINZEXYLAJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br

Origin of Product

United States

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